molecular formula C3H3Na5O10P2 B8083121 D-Glycerate 2,3-diphosphate sodium salt

D-Glycerate 2,3-diphosphate sodium salt

Cat. No.: B8083121
M. Wt: 375.95 g/mol
InChI Key: WPQKCSGKABRSHD-UHFFFAOYSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycerate 2,3-diphosphate sodium salt typically involves the phosphorylation of glyceric acid derivatives. The reaction conditions often require the presence of phosphorylating agents such as phosphoric acid or its derivatives under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and conditions as in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Glycerate 2,3-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions due to its involvement in metabolic pathways .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphorylated intermediates and metabolites involved in glycolysis and other metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

pentasodium;3-hydroxy-3-phosphonato-2-phosphonatooxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2.5Na/c4-2(5)1(13-15(10,11)12)3(6)14(7,8)9;;;;;/h1,3,6H,(H,4,5)(H2,7,8,9)(H2,10,11,12);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQKCSGKABRSHD-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)([O-])[O-])(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Na5O10P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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